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Compound of Interest

Compound Name: 2'-O-Methylguanosine-d3

Cat. No.: B12365600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 2'-
O-Methylguanosine-d3, a deuterated analogue of the naturally occurring modified nucleoside,

2'-O-Methylguanosine. This isotopically labeled compound serves as an invaluable tool in

nucleic acid research, particularly in quantitative mass spectrometry and nuclear magnetic

resonance (NMR) spectroscopy studies.

Discovery and Significance
The "discovery" of 2'-O-Methylguanosine-d3 is intrinsically linked to the advancement of

stable isotope labeling techniques in the study of nucleic acids. While 2'-O-Methylguanosine, a

post-transcriptional modification of RNA, has been known for decades, its deuterated

counterpart was synthesized to serve as a crucial internal standard for accurate quantification

of its natural analogue in biological samples. Stable isotope labeling with deuterium (²H),

carbon-13 (¹³C), or nitrogen-15 (¹⁵N) allows for the differentiation of the labeled standard from

the endogenous molecule by mass spectrometry, enabling precise and reproducible

measurements.

2'-O-Methylguanosine itself plays a significant role in various cellular processes. It is a

component of many nucleic acids and is typically found as a minor component in RNA. This

modification can influence RNA structure, stability, and interactions with proteins and other

nucleic acids. The ability to accurately quantify 2'-O-Methylguanosine levels is therefore critical

for understanding its biological function and its potential role in disease. 2'-O-Methyl
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Guanosine-d3 is a labeled analogue of 2'-O-Methyl Guanosine and is used in the preparation

of nucleoside derivatives as inhibitors of RNA-dependent RNA viral polymerase.[1]

Physicochemical Properties
A summary of the key physicochemical properties of 2'-O-Methylguanosine-d3 is provided in

the table below.

Property Value

Chemical Formula C₁₁H₁₂D₃N₅O₅

Molecular Weight 300.29 g/mol

Appearance Neat

InChI Key OVYNGSFVYRPRCG-IKRHYSCUSA-N

SMILES

[2H]C([2H])([2H])O[C@@H]1--INVALID-LINK----

INVALID-LINK--O[C@H]1n1cnc2c(=O)[nH]c(=N)

[nH]c21

CAS Number 2140-71-8 (Unlabelled)

Table 1: Physicochemical properties of 2'-O-Methylguanosine-d3.

Synthesis of 2'-O-Methylguanosine-d3
The chemical synthesis of 2'-O-Methylguanosine-d3 is adapted from established methods for

the synthesis of 2'-O-Methylguanosine, with the key difference being the use of a deuterated

methylating agent. Several synthetic routes for the non-deuterated analogue have been

reported, and these can be modified to produce the d3 variant. An efficient and chemoselective

synthesis of 2'-O-methylguanosine has been accomplished in high yield without protection of

the guanine base.[2] The use of CH₃Cl as a weak electrophile and NaHMDS as a mild base

was crucial to the success of the 2'-O-methylation of 3',5'-O-protected guanosine.[2]

A common strategy involves the selective methylation of the 2'-hydroxyl group of a suitably

protected guanosine derivative. To introduce the deuterium label, a deuterated methyl source

such as deuterated methyl iodide (CD₃I) or deuterated diazomethane (CD₂N₂) is employed.
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Below is a generalized workflow for a potential synthesis route.

Guanosine 3',5'-O-Protection 2'-O-Methylation
(with CD3I or CD2N2) Deprotection Purification

(e.g., HPLC) 2'-O-Methylguanosine-d3

Click to download full resolution via product page

General workflow for the synthesis of 2'-O-Methylguanosine-d3.

Hypothetical Synthesis Data
The following table presents hypothetical quantitative data for a synthesis of 2'-O-
Methylguanosine-d3, based on typical yields for similar reactions.

Step Product
Starting
Material

Reagents Yield (%) Purity (%)
Isotopic
Enrichme
nt (%)

1

3',5'-O-

(Tetraisopr

opyldisilox

ane-1,3-

diyl)guanos

ine

Guanosine

1,3-

Dichloro-

1,1,3,3-

tetraisopro

pyldisiloxa

ne

85-95 >95 N/A

2

2'-O-

(Methyl-

d3)-3',5'-O-

(tetraisopro

pyldisiloxa

ne-1,3-

diyl)guanos

ine

Protected

Guanosine
CD₃I, NaH 60-70 >90 >98

3

2'-O-

Methylgua

nosine-d3

Protected,

Methylated

Guanosine

TBAF 90-98
>98 (after

HPLC)
>98
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Table 2: Hypothetical quantitative data for the synthesis of 2'-O-Methylguanosine-d3.

Experimental Protocols
This section provides a generalized experimental protocol for the chemical synthesis and

characterization of 2'-O-Methylguanosine-d3.

Synthesis Protocol: Selective 2'-O-Methylation
Objective: To synthesize 2'-O-Methylguanosine-d3 from guanosine.

Materials:

Guanosine

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

Pyridine (anhydrous)

Deuterated methyl iodide (CD₃I)

Sodium hydride (NaH)

Tetrahydrofuran (THF, anhydrous)

Tetrabutylammonium fluoride (TBAF)

Dichloromethane (DCM)

Methanol (MeOH)

Silica gel for column chromatography

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

Protection of 3' and 5' Hydroxyl Groups:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12365600?utm_src=pdf-body
https://www.benchchem.com/product/b12365600?utm_src=pdf-body
https://www.benchchem.com/product/b12365600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve guanosine in anhydrous pyridine.

Add TIPDSCl₂ dropwise at 0 °C and stir the reaction mixture at room temperature until the

reaction is complete (monitored by TLC).

Quench the reaction with water and extract the product with an organic solvent.

Purify the resulting 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine by silica gel

chromatography.

2'-O-Methylation with Deuterated Methyl Iodide:

Dissolve the protected guanosine in anhydrous THF.

Add NaH portion-wise at 0 °C and stir for 30 minutes.

Add CD₃I and allow the reaction to proceed at room temperature until completion

(monitored by TLC).

Carefully quench the reaction with methanol.

Remove the solvent under reduced pressure and purify the crude product by silica gel

chromatography.

Deprotection:

Dissolve the 2'-O-(methyl-d3)-protected guanosine in THF.

Add a solution of TBAF in THF and stir at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Remove the solvent and purify the final product, 2'-O-Methylguanosine-d3, by

preparative HPLC.

Characterization:

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry (HRMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12365600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the isotopic enrichment by mass spectrometry.

Analytical Characterization Protocol
Objective: To confirm the structure, purity, and isotopic enrichment of the synthesized 2'-O-
Methylguanosine-d3.

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedures:

NMR Spectroscopy:

Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., DMSO-

d₆).

Acquire ¹H and ¹³C NMR spectra.

Confirm the presence of the methyl-d3 group by the absence of a singlet at ~3.5 ppm in

the ¹H NMR spectrum and the characteristic multiplet in the ¹³C NMR spectrum.

Assign all proton and carbon signals to confirm the overall structure.

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

Infuse the sample into the HRMS instrument.

Determine the accurate mass of the molecular ion and compare it to the theoretical mass

of C₁₁H₁₂D₃N₅O₅.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12365600?utm_src=pdf-body
https://www.benchchem.com/product/b12365600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the isotopic pattern to confirm the incorporation of three deuterium atoms and

calculate the isotopic enrichment.

HPLC Analysis:

Dissolve the sample in the mobile phase.

Inject the sample onto a C18 HPLC column.

Elute with a suitable gradient of solvents (e.g., water and acetonitrile).

Monitor the elution profile at 260 nm.

Determine the purity of the compound based on the peak area of the main product.

Application in Research: A Signaling Pathway
Context
2'-O-Methylguanosine-d3 is a valuable tool for studying the role of its endogenous

counterpart in various biological pathways. For instance, RNA modifications can influence the

innate immune response by modulating the interaction of RNA with pattern recognition

receptors like Toll-like Receptors (TLRs). The diagram below illustrates a simplified TLR7/8

signaling pathway, where the accurate quantification of modified RNA species using standards

like 2'-O-Methylguanosine-d3 would be critical.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12365600?utm_src=pdf-body
https://www.benchchem.com/product/b12365600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endosome

ssRNA
(viral or self-RNA)

TLR7/8

Binding

MyD88

IRAKs

TRAF6

TAK1 IRF7

IKK complex

NF-κB

Nucleus

Pro-inflammatory
Cytokines & Type I IFN

Gene Expression

Click to download full resolution via product page

Simplified TLR7/8 signaling pathway.
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In summary, 2'-O-Methylguanosine-d3 is a vital research tool, enabling the precise

quantification of its naturally occurring counterpart. Its synthesis, while requiring specialized

reagents, follows established principles of organic chemistry. The detailed protocols and data

presented in this guide provide a foundation for researchers and drug development

professionals working with modified nucleic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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